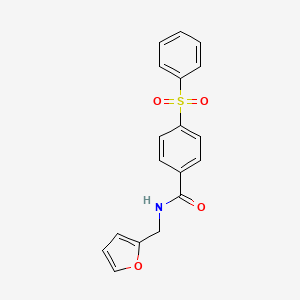

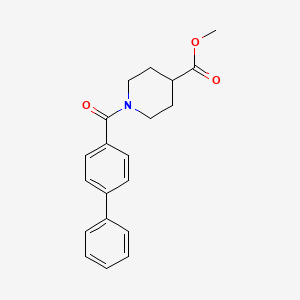

N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes including N-alkylation, N-arylation, and coupling reactions. For example, derivatives of N-(phenylsulfonyl)benzamide have been synthesized through processes involving bromomethylbenzenesulfonyl chloride treatment followed by reaction with secondary amines and subsequent coupling reactions (Hussain et al., 2017). Such methodologies could potentially be adapted for the synthesis of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and density functional theory (DFT) analysis. These studies provide detailed insights into bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical behavior of these compounds (Li et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-(phenylsulfonyl)benzamide derivatives have been explored, including their potential in forming various chemically and biologically active motifs through reactions such as the Michael reaction and alkylation. These reactions extend the utility of the core structure by introducing functional groups that can modulate the chemical and biological properties of the resulting compounds (Dyachenko et al., 2008).

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting points, and crystal structure, have been characterized to inform their handling, storage, and application in further chemical reactions and formulations. These properties are often determined using a combination of spectroscopic and thermal analysis techniques.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide. Studies on related compounds have investigated their reactivity in various chemical environments, highlighting the influence of substituents on their chemical behavior and stability (Sharafi-kolkeshvandi et al., 2016).

科学的研究の応用

Antimycobacterial Properties

N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide shows promise in antimycobacterial applications. In a study, related compounds, specifically 9-benzyl-6-(2-furyl)purines, demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting low toxicity and high activity inside macrophages, making them potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Catalysis and Polymerization

The compound is relevant in the field of catalysis and polymerization. In a study, derivatives of N-(quinolin-8-yl)benzamide were successfully synthesized, including phenylsulfonyl derivatives, using environmentally friendly methods. These derivatives could be valuable in catalytic applications due to their less unpleasant odor and environmental benefits (Xia et al., 2016).

Enzyme Inhibition

This compound and its derivatives have been studied for their ability to inhibit certain enzymes. For instance, aromatic sulfonamide inhibitors of carbonic anhydrases have shown varied activities against different isoenzymes, with some displaying nanomolar inhibitory concentrations. These findings suggest potential applications in targeting specific isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Pharmaceutical Development

In pharmaceutical research, benzamide derivatives, including phenylsulfonyl derivatives, have been synthesized and evaluated for their effects on gastrointestinal motility. Some derivatives showed promise as selective serotonin 4 receptor agonists, potentially useful in developing prokinetic agents with reduced side effects (Sonda et al., 2004).

Metabolic Studies

The compound has been involved in metabolic studies of novel antidepressants. A study on Lu AA21004, a novel antidepressant, identified various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, with involvement from enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research aids in understanding the metabolic pathways of new drugs (Hvenegaard et al., 2012).

Photodynamic Therapy

In photodynamic therapy research, compounds related to N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide have shown efficacy. For example, benzochlorins, synthesized through a modified process involving sulfuric acid, demonstrated significant tumoricidal effects in vivo, suggesting their potential as agents in photodynamic therapy (Morgan et al., 1992).

Cancer Research

Derivatives of N-(2-furylmethyl)-4-(phenylsulfonyl)benzamide have been explored in cancer research. A study on salermide-related sirtuin inhibitors found that benzamide and anilide derivatives induced significant apoptosis in human leukemia cells, while some sulfinyl and sulfonyl derivatives were efficient in differentiation. These compounds have potential for broad-spectrum anticancer properties, including against cancer stem cells (Rotili et al., 2012).

特性

IUPAC Name |

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-18(19-13-15-5-4-12-23-15)14-8-10-17(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-12H,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXBPSRPAZNWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)

![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)

![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)

![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)